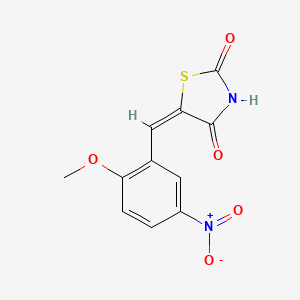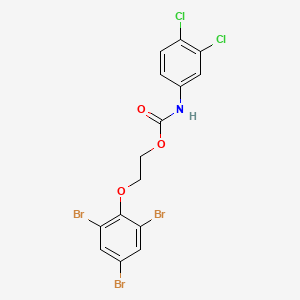![molecular formula C15H21Cl2NO2 B4919583 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)
4-[5-(2,4-dichlorophenoxy)pentyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,4-dichlorophenoxy)pentyl]morpholine, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first developed by Sanofi-Aventis in 1994 as a potential treatment for obesity, metabolic disorders, and substance abuse. However, due to its potential side effects, it was withdrawn from the market in 2008. Despite this, this compound remains a valuable tool for scientific research, especially in the field of cannabinoid receptors.
Mecanismo De Acción
The endocannabinoid system is involved in a wide range of physiological processes, including appetite, pain sensation, mood regulation, and immune function. The system consists of two main receptors, CB1 and CB2, which are activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. CB1 receptors are primarily located in the brain, while CB2 receptors are found in peripheral tissues and immune cells.
4-[5-(2,4-dichlorophenoxy)pentyl]morpholine acts as a competitive antagonist for CB1 receptors, meaning it binds to the receptor but does not activate it. This results in a decrease in the activity of the endocannabinoid system, which can have various effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
Numerous studies have investigated the effects of this compound on various physiological processes. For example, it has been shown to decrease food intake and body weight in obese rats, suggesting a potential therapeutic use for obesity. It has also been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting a potential use for substance abuse treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine in research is its selectivity for CB1 receptors. This allows researchers to study the effects of the endocannabinoid system without the interference of exogenous cannabinoids. However, one limitation is its potential side effects, which can include anxiety, depression, and gastrointestinal issues. Additionally, its withdrawal from the market means that it may be difficult to obtain for research purposes.
Direcciones Futuras
Despite its limitations, 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine remains a valuable tool for studying the endocannabinoid system. Future research could investigate its potential therapeutic uses for obesity, substance abuse, and other disorders. Additionally, further studies could investigate the effects of CB1 receptor antagonism on other physiological processes, such as pain sensation and immune function. Overall, this compound has the potential to contribute to a better understanding of the endocannabinoid system and its role in health and disease.
Métodos De Síntesis
The synthesis of 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine involves several steps. First, 2,4-dichlorophenol is reacted with 1,5-pentanediol to form the intermediate 2,4-dichlorophenoxy-1,5-pentanediol. This intermediate is then reacted with morpholine in the presence of a catalyst to form this compound. The final product is purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[5-(2,4-dichlorophenoxy)pentyl]morpholine is primarily used as a research tool to study the endocannabinoid system. It acts as a selective antagonist for the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and is responsible for the psychoactive effects of THC. By blocking the CB1 receptor, researchers can study the physiological and behavioral effects of the endocannabinoid system without the interference of exogenous cannabinoids.
Propiedades
IUPAC Name |
4-[5-(2,4-dichlorophenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c16-13-4-5-15(14(17)12-13)20-9-3-1-2-6-18-7-10-19-11-8-18/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKFRIYHWYKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)

![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)



![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
